
L-Homocysteinesulfinic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Homocysteinesulfinic acid-d4 is a deuterium-labeled analogue of L-Homocysteinesulfinic acid. This compound is primarily used in scientific research due to its unique properties and applications. It is known for being a potent and selective metabotropic glutamate receptor agonist, which makes it valuable in studies related to neurotransmission and various neurological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Homocysteinesulfinic acid-d4 typically involves the incorporation of deuterium into the L-Homocysteinesulfinic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as deuterium gas handling systems and high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
L-Homocysteinesulfinic acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
L-Homocysteinesulfinic acid-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways and understand metabolic disorders.
Medicine: Investigated for its potential role in treating neurological conditions associated with hyperhomocysteinemia, such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of diagnostic tools and imaging agents due to its stable isotope labeling.
Mechanism of Action
L-Homocysteinesulfinic acid-d4 exerts its effects primarily through its action as a metabotropic glutamate receptor agonist. It binds to these receptors and modulates their activity, leading to changes in intracellular signaling pathways. This modulation can affect neurotransmitter release, synaptic plasticity, and neuronal excitability, which are crucial for understanding various neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- L-Homocysteic acid
- L-Cysteine sulfinic acid
- L-Cysteic acid
Comparison
L-Homocysteinesulfinic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Compared to its non-deuterated counterparts, it offers improved stability and allows for more precise tracking in metabolic studies. Additionally, its selective agonist activity at metabotropic glutamate receptors makes it particularly valuable for studying neurotransmission and related disorders.
Properties
Molecular Formula |
C4H9NO4S |
|---|---|
Molecular Weight |
171.21 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-sulfinobutanoic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2 |
InChI Key |
PDNJLMZEGXHSCU-ZNWYHXRZSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])S(=O)O |
Canonical SMILES |
C(CS(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


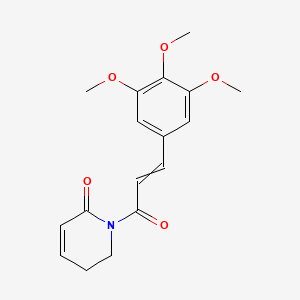
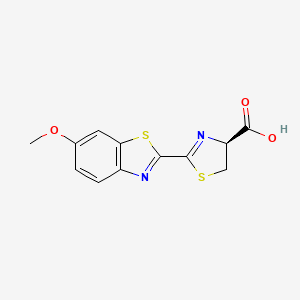



![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
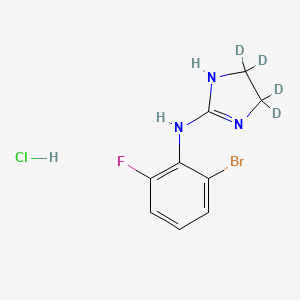
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)
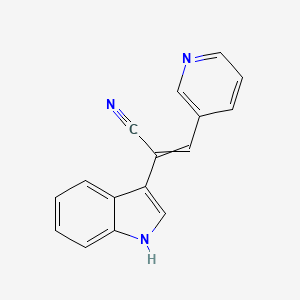
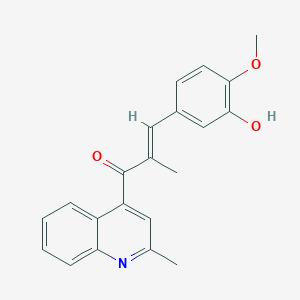
![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)

![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)
![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
